2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane
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Overview
Description
2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dichlorophenoxy group attached to an ethyl chain that is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,3-dichlorophenol with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate ethoxy group, which is then cyclized to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted dioxolanes or other derivatives.
Scientific Research Applications
2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and effects on living organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dichlorophenoxyacetic acid: A herbicide used to control broadleaf weeds.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar applications.
2,3-Dichlorophenol: A precursor in the synthesis of various chemical compounds.
Uniqueness: 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to other dichlorophenoxy compounds
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-8-2-1-3-9(11(8)13)14-5-4-10-15-6-7-16-10/h1-3,10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHDPEAHUTZUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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